molecular formula C24H21Cl3N6O3S B14146839 2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide CAS No. 1321941-54-1

2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide

Cat. No.: B14146839
CAS No.: 1321941-54-1
M. Wt: 579.9 g/mol
InChI Key: WKQFNDFWAIRJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C24H21Cl3N6O3S. This compound is characterized by its nitro group, trichloroethyl group, and diazenyl-substituted phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide involves multiple steps, including nitration, diazotization, and coupling reactionsThe final steps involve the formation of the diazenyl group and the coupling with the benzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the trichloroethyl moiety .

Scientific Research Applications

2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide is unique due to its combination of nitro, trichloroethyl, and diazenyl-substituted phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1321941-54-1

Molecular Formula

C24H21Cl3N6O3S

Molecular Weight

579.9 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C24H21Cl3N6O3S/c1-14-7-3-5-9-19(14)32-31-16-11-12-18(15(2)13-16)28-23(37)30-22(24(25,26)27)29-21(34)17-8-4-6-10-20(17)33(35)36/h3-13,22H,1-2H3,(H,29,34)(H2,28,30,37)

InChI Key

WKQFNDFWAIRJHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.